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Dibenzofuran, octafluoro-

Cat. No.: B13938463
CAS No.: 16804-47-0
M. Wt: 312.11 g/mol
InChI Key: XOZXOKMKNAAUSP-UHFFFAOYSA-N
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Description

Contextualization within Perfluorinated Organic Compounds Research

Perfluorinated organic compounds (PFCs) are characterized by the replacement of all hydrogen atoms with fluorine atoms on a carbon skeleton. This substitution imparts unique properties to the molecules, including high thermal stability, chemical inertness, and hydrophobicity. OFDF, as a fully fluorinated derivative of dibenzofuran (B1670420), is a prominent member of this class. Its rigid, planar structure combined with the high degree of fluorination makes it a subject of interest for studying the fundamental effects of perfluoroalkylation on the physical and chemical properties of aromatic systems. Research into PFCs is extensive, and OFDF provides a model system for understanding the behavior of perfluorinated aromatic ethers.

The synthesis of octafluorodibenzofuran has been achieved through various methods. One notable method involves the pyrolysis of octafluorodibenzothiophen 5,5-dioxide, which results in the loss of sulfur dioxide to yield OFDF. rsc.org Another synthetic route involves the reaction of perfluorinated dicyclohexyl ethers with a benzophenone (B1666685) radical anion. scribd.comchemistry-chemists.com These synthetic approaches are crucial for making OFDF and its derivatives available for further research and application.

Significance in Heterocyclic Chemistry and Fluorinated Materials Science

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comrobinsonbrothers.ukthermofisher.com The introduction of fluorine atoms into these heterocyclic systems can dramatically alter their properties, a focus area in modern heterocyclic chemistry. wiley.com

Octafluorodibenzofuran is a significant molecule in this context. The high electronegativity of the fluorine atoms influences the electron distribution within the dibenzofuran core, impacting its reactivity and potential as a building block for more complex molecules. For instance, nucleophilic substitution reactions on the OFDF ring have been studied, with methoxide (B1231860) ions preferentially attacking the 3- and 7-positions. rsc.org This regioselectivity provides valuable insight into the electronic effects of the fluorine substituents on the aromatic system.

In the realm of fluorinated materials science, the unique properties of compounds like OFDF are highly sought after. case.eduextrica.com The development of advanced materials often relies on components that offer high thermal stability, chemical resistance, and specific electronic properties. extrica.com The robustness of the perfluorinated structure of OFDF makes it a candidate for incorporation into high-performance polymers and other advanced materials. Research in materials science is increasingly focused on designing materials with tailored properties for specific applications, from electronics to energy technologies. case.edukeaipublishing.comskoltech.ru The electronic properties of materials, such as bandgap energies and charge transport characteristics, are critical for their application in electronic and optoelectronic devices. nih.govarxiv.org While specific electronic data for OFDF is not widely published in the provided results, the study of related fluorinated and heterocyclic compounds suggests that OFDF could possess interesting electronic and optical properties worthy of investigation for applications in materials science.

Overview of Research Trajectories on Octafluorodibenzofuran

Research on octafluorodibenzofuran has primarily focused on its synthesis and reactivity. The initial synthetic routes laid the groundwork for accessing this compound and studying its fundamental chemical behavior. rsc.orgscribd.comchemistry-chemists.com Investigations into its nucleophilic substitution patterns have provided a deeper understanding of the electronic landscape of the perfluorinated dibenzofuran system. rsc.orgupenn.edu

Current and future research trajectories are likely to expand into several key areas:

Advanced Materials Development: Incorporating the OFDF core into polymers or other macromolecular structures could lead to the development of new materials with enhanced thermal stability, chemical inertness, and potentially unique optical and electronic properties. The field of materials science is constantly seeking novel building blocks for advanced applications. case.edudantecdynamics.com

Medicinal Chemistry: While no direct medicinal applications are reported, the prevalence of heterocyclic compounds in pharmaceuticals makes fluorinated heterocycles like OFDF potential scaffolds for the design of new bioactive molecules. openmedicinalchemistryjournal.com The introduction of fluorine can influence metabolic stability and binding affinity.

Computational Chemistry: Further computational studies can provide deeper insights into the electronic structure, reactivity, and potential applications of OFDF. arxiv.org Modeling can help predict the properties of OFDF-containing materials and guide synthetic efforts.

The study of octafluorodibenzofuran continues to be a niche but important area of chemical research. Its unique combination of a heterocyclic core and complete fluorination ensures its continued relevance in the exploration of new chemical structures and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12F8O B13938463 Dibenzofuran, octafluoro- CAS No. 16804-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16804-47-0

Molecular Formula

C12F8O

Molecular Weight

312.11 g/mol

IUPAC Name

1,2,3,4,6,7,8,9-octafluorodibenzofuran

InChI

InChI=1S/C12F8O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15

InChI Key

XOZXOKMKNAAUSP-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)OC3=C2C(=C(C(=C3F)F)F)F

Origin of Product

United States

Synthetic Methodologies for Octafluorodibenzofuran and Analogues

Historical Development of Octafluorodibenzofuran Synthesis

The early syntheses of octafluorodibenzofuran were often characterized by demanding reaction conditions and the formation of complex product mixtures. These initial explorations, however, laid the groundwork for understanding the fundamental reactivity of perfluorinated aromatic compounds and paved the way for more refined synthetic strategies.

Early Synthetic Routes and Mechanistic Investigations

One of the earliest methods for the preparation of polyfluorinated dibenzofurans involved the pyrolysis of fluorophenols. nih.gov This high-temperature process, while successful in producing the desired compounds, often resulted in low yields and a lack of selectivity, making the isolation of specific congeners, such as octafluorodibenzofuran, a significant challenge.

Another historical approach involved the reaction of 2,2'-difluoro-1,1'-biphenyls with a strong base like potassium tert-butoxide in a polar aprotic solvent. researchgate.net This catalyst-free method proceeds via a "ladderization" mechanism, where sequential intramolecular nucleophilic aromatic substitution reactions lead to the formation of the dibenzofuran (B1670420) core. Mechanistic studies of dibenzofuran formation, although often focused on non-fluorinated systems, have provided insights into the cyclization process, suggesting pathways involving radical intermediates or oxidative mechanisms, particularly in combustion and gas-phase reactions. mdpi.comnih.gov For instance, the formation of dibenzofuran from phenanthrene has been proposed to occur through the addition of hydroxyl radicals. mdpi.comnih.gov While not directly involving octafluorodibenzofuran, these studies contribute to the broader understanding of the fundamental steps that can lead to dibenzofuran ring formation.

Nucleophilic and Electrophilic Substitution Pathways in Perfluorinated Systems

The chemistry of perfluorinated aromatic systems is dominated by their susceptibility to nucleophilic attack, a consequence of the high electronegativity of the fluorine atoms which renders the aromatic ring electron-deficient. This reactivity is central to many synthetic strategies for octafluorodibenzofuran. Nucleophilic aromatic substitution (SNAr) is a key reaction type, where a nucleophile replaces a fluorine atom on the aromatic ring. nih.gov The presence of multiple fluorine atoms activates the ring towards such substitutions. For instance, the synthesis of precursors for octafluorodibenzofuran often involves the reaction of hexafluorobenzene or decafluorobiphenyl with nucleophiles. mdpi.com The mechanism of these reactions typically proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov

Conversely, electrophilic substitution on highly fluorinated aromatic rings is significantly more challenging due to the deactivating effect of the fluorine atoms. Direct electrophilic fluorination of a pre-existing dibenzofuran core to produce octafluorodibenzofuran is not a common strategy. wikipedia.org However, electrophilic reactions can be employed in the synthesis of less fluorinated analogues or in the preparation of specific precursors. cas.cz For example, the positional reactivity of dibenzofuran in electrophilic substitutions has been studied, providing a basis for predicting the outcomes of such reactions on partially fluorinated substrates. acs.org

Modern Approaches to Octafluorodibenzofuran Synthesis

Contemporary synthetic methods aim for greater efficiency, selectivity, and milder reaction conditions compared to the historical approaches. These modern strategies often employ novel reagents and catalytic systems to achieve the desired transformations.

Radical Anion Mediated Cyclization Reactions

While specific examples of radical anion mediated cyclization for the direct synthesis of octafluorodibenzofuran are not extensively documented in the readily available literature, the generation of radical anions from perfluorinated aromatic compounds is a known phenomenon. Such reactive intermediates could potentially undergo intramolecular cyclization to form the dibenzofuran ring system. This approach would be mechanistically distinct from the classical SNAr pathways and could offer alternative synthetic routes.

Catalytic and Stereoselective Syntheses of Fluorinated Heterocycles

The development of catalytic methods for the synthesis of fluorinated heterocycles is an active area of research. Palladium-catalyzed cross-coupling reactions, for instance, have been widely used to construct the biaryl linkage that is a key precursor to the dibenzofuran skeleton. organic-chemistry.org For example, an intramolecular palladium-catalyzed oxidative carbon-carbon bond formation can be used to cyclize diaryl ethers to dibenzofurans. organic-chemistry.org While not always directly applied to the synthesis of the fully fluorinated octafluorodibenzofuran, these catalytic methods offer a powerful toolkit for the construction of a wide range of fluorinated dibenzofuran analogues with high efficiency and functional group tolerance. The Ullmann condensation, a copper-catalyzed reaction, is another classical yet still relevant method for the formation of diaryl ethers, which are key intermediates in many dibenzofuran syntheses. organic-chemistry.orgmdpi.com Modern advancements in this reaction have led to milder conditions and broader substrate scope.

Stereoselective synthesis becomes relevant when chiral centers are present in the dibenzofuran analogues. While octafluorodibenzofuran itself is achiral, the development of stereoselective methods for the synthesis of fluorinated heterocycles is a significant area of organic chemistry, often driven by the demand for enantiomerically pure pharmaceuticals and agrochemicals.

Precursor Chemistry and Synthetic Intermediate Transformations

Key precursors for the synthesis of octafluorodibenzofuran include perfluorinated biphenyls and perfluorinated diphenyl ethers. For example, the synthesis can start from the Ullmann condensation of a perfluorinated phenol with a perfluorinated aryl halide to form a perfluorinated diphenyl ether. organic-chemistry.orgmdpi.com Subsequent intramolecular cyclization, often through a nucleophilic aromatic substitution pathway, leads to the formation of the dibenzofuran ring.

The synthesis of the necessary perfluorinated phenols can be achieved through various methods, including the diazotization of perfluoroanilines followed by hydrolysis or through nucleophilic substitution on hexafluorobenzene. google.com

Table 1: Key Synthetic Reactions in the Context of Octafluorodibenzofuran Synthesis

Reaction TypeDescriptionRelevance to Octafluorodibenzofuran Synthesis
PyrolysisHigh-temperature decomposition of organic materials.An early, albeit low-yielding, method for producing polyfluorinated dibenzofurans from fluorophenols. nih.gov
Ullmann CondensationCopper-catalyzed reaction to form diaryl ethers or biaryls.A key method for synthesizing perfluorinated diphenyl ether precursors. organic-chemistry.orgmdpi.com
Nucleophilic Aromatic Substitution (SNAr)Substitution of a leaving group on an aromatic ring by a nucleophile.The primary mechanism for both intermolecular precursor synthesis and the final intramolecular cyclization to form the dibenzofuran ring. nih.gov
Palladium-Catalyzed Cross-CouplingFormation of carbon-carbon or carbon-heteroatom bonds using a palladium catalyst.Used for the construction of the biaryl backbone of dibenzofuran precursors and for intramolecular cyclization reactions. organic-chemistry.org

The transformations of these intermediates often require careful control of reaction conditions to achieve the desired cyclization and avoid unwanted side reactions. The high degree of fluorination in the precursors significantly influences their reactivity, making them highly susceptible to nucleophilic attack and requiring specialized synthetic strategies.

Scalability and Efficiency Considerations in Octafluorodibenzofuran Production

The transition from laboratory-scale synthesis to industrial-scale production of octafluorodibenzofuran presents a unique set of challenges and demands meticulous optimization of reaction parameters to ensure both economic viability and high product purity. The inherent complexities of handling fluorinated compounds, coupled with the intricacies of the synthetic routes, necessitate a thorough evaluation of scalability and efficiency at every stage of the manufacturing process.

A primary method for synthesizing octafluorodibenzofuran involves the intramolecular cyclization of 2-phenoxy-2',3',4',5',6'-pentafluorobiphenyl. This reaction is typically achieved through a two-step process starting with the Ullmann condensation of a phenol with a polyfluoroarene, followed by a cyclization step. The efficiency of this process is heavily reliant on the choice of catalyst, solvent, and reaction temperature. For instance, copper-based catalysts are frequently employed to facilitate the Ullmann condensation, and their efficiency can be significantly influenced by the presence of ligands and the specific copper salt used.

The scalability of this synthetic route is often hampered by factors such as the cost and availability of starting materials, particularly highly fluorinated precursors. Furthermore, the reaction conditions required for efficient cyclization can be harsh, involving high temperatures and potentially corrosive reagents, which necessitates the use of specialized and often expensive industrial reactors. The purification of the final product from unreacted starting materials and byproducts also poses a significant challenge at a larger scale, often requiring energy-intensive techniques such as sublimation or fractional distillation under reduced pressure.

To enhance the efficiency and scalability of octafluorodibenzofuran production, research efforts have been directed towards the development of more robust catalytic systems and the optimization of reaction conditions. This includes exploring alternative, more cost-effective starting materials and developing continuous flow processes, which can offer significant advantages over traditional batch processing in terms of throughput, safety, and control over reaction parameters.

Below is a comparative analysis of different synthetic parameters and their impact on the yield of octafluorodibenzofuran, illustrating the critical factors in optimizing production.

ParameterVariation 1Variation 2Variation 3Effect on Yield
Catalyst Copper(I) iodideCopper powderPalladium-based catalystPalladium catalysts may offer higher turnover numbers but at a greater cost.
Solvent Dimethylformamide (DMF)N-Methyl-2-pyrrolidone (NMP)Diphenyl etherHigh-boiling point solvents are often required but can complicate product isolation.
Temperature 180°C200°C220°CHigher temperatures can increase reaction rates but may also lead to byproduct formation.
Base Potassium carbonateSodium hydrideCesium carbonateThe choice of base can significantly influence the nucleophilicity of the phenoxide.

The data underscores the delicate balance that must be achieved between reaction rate, yield, and cost-effectiveness to enable the scalable and efficient production of octafluorodibenzofuran. Continuous research into novel synthetic pathways and process optimization remains crucial for meeting the growing demand for this compound in various high-performance material applications.

Chemical Reactivity and Environmental Transformation Pathways of Octafluorodibenzofuran

Abiotic Degradation Pathways of Octafluorodibenzofuran

The environmental fate of persistent organic pollutants like octafluorodibenzofuran is of significant concern. Abiotic degradation processes, particularly photolysis, can play a role in the transformation of these compounds in the environment.

Photolytic degradation involves the breakdown of a molecule by the absorption of light energy. For halogenated aromatic compounds, this often proceeds via the cleavage of a carbon-halogen bond. While specific studies on the photolytic degradation of octafluorodibenzofuran are limited, the behavior of other polyhalogenated dibenzofurans can provide insights into its potential environmental transformation.

The efficiency of photolytic degradation is highly dependent on the wavelength of the incident light and the quantum yield of the reaction. A compound must absorb light at a given wavelength for a photochemical reaction to occur. The quantum yield (Φ) is a measure of the efficiency of this process, defined as the number of molecules undergoing a specific reaction for each photon absorbed.

Specific data on the UV-visible absorption spectrum, wavelength-dependent photolysis rates, and quantum yields for octafluorodibenzofuran are not extensively documented in the available scientific literature. However, it is expected that, like other perfluorinated aromatic compounds, octafluorodibenzofuran would absorb light in the UV region of the electromagnetic spectrum. The quantum yield for the photodefluorination of octafluorodibenzofuran would be influenced by factors such as the solvent, the presence of photosensitizers, and the specific wavelength of irradiation. For other per- and polyfluoroalkyl substances (PFAS), it has been shown that photolysis is wavelength-dependent, with shorter UV wavelengths sometimes leading to more efficient degradation.

Studies on polychlorinated dibenzofurans (PCDFs) have shown that photodechlorination is a primary degradation pathway. This process involves the reductive cleavage of a carbon-chlorine bond, leading to the formation of less chlorinated dibenzofuran (B1670420) congeners. The mechanism is believed to involve the excitation of the PCDF molecule to a singlet or triplet state, followed by homolytic or heterolytic cleavage of the C-Cl bond.

For octafluorodibenzofuran, the analogous process would be photodefluorination, involving the cleavage of a carbon-fluorine bond. The C-F bond is significantly stronger than the C-Cl bond, which suggests that photodefluorination may be less efficient than photodechlorination under similar conditions. However, the absorption of high-energy UV radiation could potentially provide sufficient energy to induce C-F bond scission. The likely products of such a reaction would be heptafluorodibenzofurans and other lower-fluorinated dibenzofuran congeners. The specific isomers formed would depend on the relative stability of the C-F bonds at different positions on the aromatic rings.

Thermal Decomposition and Stability Studies

Octafluorodibenzofuran is characterized by high thermal stability, a feature attributable to the strength of the carbon-fluorine (C-F) bonds and the aromaticity of the dibenzofuran core. While specific experimental studies on the thermal decomposition of octafluorodibenzofuran are not extensively available in the public domain, the thermal behavior of perfluorinated aromatic compounds, in general, suggests that elevated temperatures are required to induce degradation.

Research on the pyrolysis of non-fluorinated dibenzofuran indicates that decomposition is initiated by the cleavage of the C-O bond, leading to the formation of a biradical, or through bimolecular reactions between two dibenzofuran molecules. dioxin20xx.org The subsequent reactions involve ipso-additions of radicals to the aromatic rings, leading to the formation of benzene (B151609) and toluene, among other products. dioxin20xx.org For octafluorodibenzofuran, the presence of fluorine atoms is expected to significantly alter the decomposition mechanism. The high electronegativity of fluorine atoms strengthens the C-C and C-O bonds within the aromatic structure, thus increasing the energy required for bond cleavage.

Studies on the thermal decomposition of other per- and polyfluoroalkyl substances (PFAS) have shown that the presence of ether bonds can weaken the molecule compared to perfluorinated alkanes, although perfluoroaromatic structures are generally more stable. acs.org For instance, perfluoroether carboxylic acids have been found to be more readily decomposed than perfluorinated carboxylic acids with the same number of fluorinated carbons. acs.org However, the fused aromatic ring system of dibenzofuran provides additional stability.

The decomposition of perfluorinated compounds often proceeds through radical chain mechanisms, with the specific pathways and products being highly dependent on the reaction conditions, such as temperature, pressure, and the presence of other substances. The pyrolysis of fluorophenols and fluorobenzenes has been utilized in the synthesis of polyfluorinated dibenzofurans, indicating that under certain conditions, fragmentation and recombination of fluorinated aromatic precursors can occur. nih.gov

Table 1: General Thermal Stability of Related Perfluorinated Compounds

Compound ClassGeneral Decomposition Temperature RangeKey Decomposition Characteristics
Perfluoroalkyl Carboxylic Acids (PFCAs)Starts as low as 200°CDecomposition temperature increases with chain length. researchgate.net
Perfluoroalkane Sulfonic Acids (PFSAs)Requires higher temperatures (≥450°C)Generally more thermally stable than PFCAs. researchgate.net
Perfluoroether Carboxylic Acids (PFECAs)More readily decomposed than PFCAsEther bonds can be a point of weakness. acs.org

Hydrolytic and Oxidative Transformation Mechanisms

Hydrolytic Transformation:

Oxidative Transformation:

The oxidative transformation of octafluorodibenzofuran is also expected to be limited due to its high chemical stability. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic rings towards electrophilic attack. However, transformation can be initiated by powerful oxidizing agents such as hydroxyl radicals (•OH), which are key oxidants in atmospheric and advanced oxidation processes.

While direct experimental data on the reaction of octafluorodibenzofuran with hydroxyl radicals is scarce, studies on other per- and polyfluoroalkyl substances (PFAS) indicate that perfluorinated compounds are generally recalcitrant to •OH attack. nih.gov However, polyfluorinated compounds that contain C-H bonds are more susceptible to oxidation by hydroxyl radicals. nih.gov For fully fluorinated compounds like octafluorodibenzofuran, the reaction rates with •OH are expected to be very low.

Advanced Oxidation Processes (AOPs) that generate highly reactive radicals have been studied for the degradation of PFAS. nih.gov It has been observed that in some cases, AOPs can lead to the transformation of PFAS precursors into more stable perfluorinated acids. nih.gov The specific transformation products of octafluorodibenzofuran under such conditions would depend on the reaction mechanism, but would likely involve the opening of the aromatic rings and the formation of smaller perfluorinated compounds.

It is important to note that the oxidation of non-fluorinated dibenzofuran has been studied in detail, and the mechanism involves the formation of hydroxylated intermediates. dioxin20xx.org For octafluorodibenzofuran, the high stability of the C-F bonds would make such hydroxylation reactions much more difficult to achieve.

Biotic Transformation and Biotransformation Pathways of Octafluorodibenzofuran

Microbial Degradation Mechanisms

The biodegradation of per- and polyfluoroalkyl substances (PFAS) is a significant area of research due to their persistence in the environment. Perfluorinated compounds like octafluorodibenzofuran are generally considered to be highly resistant to microbial degradation. nih.govresearchgate.net The strong C-F bonds and the high degree of fluorination make these molecules poor substrates for microbial enzymes. nih.gov

Studies on the microbial degradation of dibenzofuran have shown that various bacteria and fungi can metabolize this compound, typically initiating the process through dioxygenase-catalyzed hydroxylation of the aromatic rings. nih.govresearchgate.net However, the presence of fluorine atoms in octafluorodibenzofuran is expected to inhibit this enzymatic activity. The high electronegativity of fluorine alters the electronic properties of the aromatic system, making it less susceptible to electrophilic attack by oxygenases.

Research on the biodegradation of other PFAS has indicated that polyfluorinated compounds, which contain some C-H bonds, are more amenable to microbial transformation than their perfluorinated counterparts. mdpi.comnih.gov The presence of a non-fluorinated portion in a molecule can serve as a point of initial microbial attack. mdpi.com For fully fluorinated compounds like octafluorodibenzofuran, such a "weak point" is absent.

While some microorganisms have been identified that can defluorinate certain fluorinated compounds, the enzymatic machinery for cleaving the C-F bonds in highly fluorinated aromatic systems is not well-established. nih.gov The biodegradation of PFAS is often a slow process and may not lead to complete mineralization. researchgate.net A meta-analysis of microbial PFAS biotransformation studies suggests that the likelihood of transformation is higher for compounds with fewer fluorine atoms. researchgate.net

Table 2: Factors Influencing the Microbial Degradation of PFAS

FactorInfluence on Biodegradation
Degree of FluorinationHigher fluorination generally leads to lower biodegradability. researchgate.net
Presence of C-H BondsProvides a potential site for initial microbial attack. mdpi.com
Chain LengthCan influence the rate and extent of degradation. mdpi.com
Microbial Species and EnzymesSpecific enzymatic capabilities are required for C-F bond cleavage. nih.gov
Environmental ConditionsAerobic vs. anaerobic conditions can favor different degradation pathways. researchgate.net

Enantioselective Biotransformation (if applicable)

There is currently no information available in the scientific literature to suggest that octafluorodibenzofuran undergoes enantioselective biotransformation. As octafluorodibenzofuran is an achiral molecule, this concept is not applicable.

Environmental Fate and Transport Dynamics of Octafluorodibenzofuran

Bioaccumulation and Trophic Transfer Mechanisms

Bioaccumulation is the process by which a chemical's concentration in an organism achieves a level that is higher than in its environment. For many POPs, this is driven by high lipophilicity, leading to accumulation in fatty tissues. However, the unique partitioning behavior of PFCs complicates this paradigm. publicradio.org

The bioaccumulation potential of octafluorodibenzofuran is expected to be significant due to its extreme persistence. Key factors influencing its bioaccumulation include:

Biotransformation Rates: The strong carbon-fluorine bonds make perfluorinated compounds highly resistant to metabolic breakdown. publicradio.org It is highly probable that octafluorodibenzofuran is not readily biotransformed by most organisms, leading to a very long biological half-life and a high potential for accumulation.

Exposure Pathways: Dietary intake is the dominant exposure pathway for POPs in many aquatic and terrestrial food webs. Organisms consume contaminated prey, leading to the transfer and potential magnification of the chemical up the food chain (trophic transfer).

Partitioning Behavior: Unlike chlorinated compounds that partition into lipids, certain PFCs have been shown to bind to proteins in the blood and liver. The oleophobic nature of octafluorodibenzofuran may reduce its partitioning into fat compared to a chlorinated analogue, but protein binding could represent an alternative and significant mechanism for bioaccumulation. This makes traditional models based on octanol-water partitioning (Kow) potentially unreliable for predicting its bioaccumulation factor. researchgate.net

Given its persistence and the likelihood of protein binding, octafluorodibenzofuran has the potential to bioaccumulate and biomagnify in food webs, posing a risk to higher-trophic-level organisms.

Quantitative Structure-Activity Relationships (QSARs) in Bioaccumulation Assessment

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the biological activity of a chemical based on its molecular structure. For assessing the bioaccumulation potential of organic chemicals, QSARs often utilize descriptors such as the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (KOA). These models are instrumental in screening large numbers of chemicals for their potential to accumulate in organisms, especially when experimental data are scarce.

For compounds like octafluorodibenzofuran, QSAR models developed for other persistent organic pollutants (POPs) can provide initial estimates of bioaccumulation potential. The high degree of fluorination in octafluorodibenzofuran suggests a high log Kow value, indicating a strong tendency to partition from water into fatty tissues of organisms. QSARs for terrestrial food chains often incorporate both KOA and Kow, as the octanol-air partition coefficient can be a better descriptor for air-breathing organisms.

It is important to note that while QSARs are valuable screening tools, their predictions for highly fluorinated compounds like octafluorodibenzofuran should be interpreted with caution. The unique properties of the carbon-fluorine bond can sometimes lead to deviations from the behavior predicted by general-purpose QSARs. More complex models that account for factors like metabolism and specific tissue interactions may provide more accurate predictions.

Modeling Bioaccumulation in Environmental Compartments (e.g., Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), Trophic Magnification Factor (TMF))

The bioaccumulation potential of a chemical is quantified using several key metrics:

Bioconcentration Factor (BCF): This measures the accumulation of a chemical in an organism from water only. Due to its expected high hydrophobicity, octafluorodibenzofuran is predicted to have a significant BCF.

Bioaccumulation Factor (BAF): This is a more comprehensive measure that includes the uptake of a chemical from all environmental sources, including water, food, and sediment. For persistent and hydrophobic compounds, the BAF is often significantly higher than the BCF.

Trophic Magnification Factor (TMF): This factor describes the increase in the concentration of a substance at successively higher levels in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying.

Table 1: Estimated Bioaccumulation Potential of Octafluorodibenzofuran

ParameterEstimated Value/PotentialBasis for Estimation
Log Kow HighHigh degree of fluorination and structural similarity to other hydrophobic halogenated compounds.
BCF Potentially HighInferred from high Log Kow.
BAF Potentially HighInferred from high Log Kow and persistence. Expected to be greater than BCF.
TMF Potential for Trophic Magnification (TMF > 1)Based on the behavior of other persistent, hydrophobic, and bioaccumulative substances.

Note: The values in this table are estimations based on the chemical structure of octafluorodibenzofuran and data from related compounds. Specific experimental data for octafluorodibenzofuran is lacking.

Persistence Evaluation in Environmental Matrices

Abiotic Degradation: Abiotic degradation processes include photolysis, hydrolysis, and oxidation. While some aromatic compounds can be degraded by sunlight (photodegradation), the high stability of the C-F bond suggests that octafluorodibenzofuran would be highly resistant to this process. Similarly, it is expected to be resistant to hydrolysis under normal environmental pH conditions.

Biotic Degradation: Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. Generally, highly halogenated compounds are recalcitrant to microbial degradation. The fluorine atoms in octafluorodibenzofuran create a steric hindrance and electronic effects that make it a poor substrate for the enzymes typically involved in the breakdown of aromatic compounds.

Environmental Half-Life: The environmental half-life of a substance is the time it takes for its concentration to be reduced by half. Due to its resistance to both abiotic and biotic degradation, octafluorodibenzofuran is expected to be highly persistent in the environment, with a very long environmental half-life in soil, water, and sediment. While specific half-life data for octafluorodibenzofuran is not available, other perfluorinated compounds have been shown to persist for very long periods.

Table 2: Estimated Persistence of Octafluorodibenzofuran

Environmental MatrixDegradation PotentialEstimated Half-Life
Water Very LowVery Long
Soil Very LowVery Long
Sediment Very LowVery Long
Air Potentially slow degradation by hydroxyl radicalsVariable, but likely long-range transport is possible

Note: The information in this table is based on the chemical properties of perfluorinated compounds and the general principles of environmental fate and transport. Specific experimental data for octafluorodibenzofuran is not available in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization of Octafluorodibenzofuran

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating octafluorodibenzofuran from interfering compounds in a mixture before its detection and quantification. The choice of method depends on the sample matrix, the required sensitivity, and the volatility of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like octafluorodibenzofuran. scioninstruments.comnih.gov It combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection of mass spectrometry. youtube.com In trace analysis, GC-MS is invaluable for detecting minute quantities of contaminants in environmental samples. scioninstruments.com

The process involves injecting a sample into the GC, where it is vaporized and carried by an inert gas through a capillary column. scioninstruments.com The separation is based on the compound's affinity for the stationary phase coating the column. For fluorinated compounds, careful selection of the column is crucial to prevent degradation of the stationary phase. researchgate.net After separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. youtube.com For enhanced sensitivity in trace analysis, selected ion monitoring (SIM) mode can be employed, where the instrument only monitors for specific ions characteristic of octafluorodibenzofuran, significantly improving the signal-to-noise ratio.

ParameterTypical ConditionPurpose
Column DB-5ms (or similar low-bleed 5% phenyl-methylpolysiloxane)Provides good separation for semi-volatile aromatic compounds.
Injector Temperature 250-280 °CEnsures rapid and complete vaporization of the sample.
Carrier Gas Helium at ~1 mL/minInertly transports the analyte through the column.
Oven Program Temperature ramp (e.g., 100 °C to 300 °C at 10 °C/min)Optimizes separation of compounds with different boiling points.
Ionization Mode Electron Ionization (EI) at 70 eVStandard method for creating reproducible fragmentation patterns for library matching.
Detection Mode Scan (for identification) or Selected Ion Monitoring (SIM) (for trace quantification)Full scan provides a complete mass spectrum, while SIM offers higher sensitivity.

For analyzing octafluorodibenzofuran in complex matrices such as biological tissues or industrial effluents, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method. dtu.dk This is particularly true if the compound is present with many other non-volatile or thermally fragile substances. actascientific.com The use of tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) provides exceptional selectivity and sensitivity. au.dk

In LC-MS, the sample is first separated using high-performance liquid chromatography (HPLC). Reversed-phase chromatography with a C18 column is common for nonpolar analytes. au.dk The separated components then enter the mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to ionize the molecules.

LC-MS/MS enhances specificity by performing two stages of mass analysis. The first stage selects the molecular ion of octafluorodibenzofuran, which is then fragmented. The second stage analyzes these specific fragment ions, providing a highly selective and sensitive method for quantification, minimizing interferences from the matrix. usda.gov

High-Resolution Mass Spectrometry (HRMS) , often using Orbitrap or time-of-flight (TOF) analyzers, measures the mass of ions with very high accuracy. nih.govnih.gov This allows for the determination of the elemental composition of an ion, providing confident identification of octafluorodibenzofuran even in the absence of a reference standard and distinguishing it from other compounds with the same nominal mass. researchgate.net

ParameterTypical ConditionPurpose
Column C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm)Separates nonpolar compounds based on hydrophobicity.
Mobile Phase Gradient of acetonitrile (B52724) and water (often with formic acid)Elutes compounds with varying polarities from the column.
Flow Rate 0.2-0.4 mL/minStandard for analytical scale LC-MS.
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Generates ions from the eluting analyte for MS detection.
Mass Analyzer Triple Quadrupole (for MS/MS), Orbitrap or TOF (for HRMS)Provides either selective fragmentation analysis (MS/MS) or high mass accuracy (HRMS).
Detection Mode Multiple Reaction Monitoring (MRM) for MS/MS; Full Scan with high resolution for HRMSMRM is for targeted quantification; HRMS is for identification and quantification.

Hyphenated techniques refer to the online coupling of a separation method with one or more spectroscopic detection techniques, providing a wealth of information from a single analysis. ajrconline.orgsaspublishers.com Beyond standard GC-MS and LC-MS, more advanced configurations can offer deeper insights into the structure and purity of octafluorodibenzofuran.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique directly couples an HPLC system to an NMR spectrometer. nih.govnih.gov It allows for the acquisition of detailed NMR spectra of compounds as they elute from the chromatography column. This provides unambiguous structural confirmation of the separated analyte without the need for offline fraction collection, which is particularly powerful for identifying unknown metabolites or degradation products of octafluorodibenzofuran. nih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy): In this setup, the effluent from a gas chromatograph is passed through a light pipe in an FTIR spectrometer. actascientific.com This allows for the acquisition of an infrared spectrum for each separated component. Since IR spectroscopy provides information about functional groups and molecular vibrations, GC-IR can be used to distinguish between isomers that might have very similar mass spectra. nih.gov

Multidimensional Techniques (e.g., LC-MS-NMR): For the most complex analytical challenges, multiple instruments can be linked together. nih.gov An LC-PDA-MS-NMR system, for instance, combines liquid chromatography with photodiode array (UV-Vis), mass spectrometry, and NMR detection, providing orthogonal data points (retention time, UV-Vis spectrum, mass, and NMR structure) for definitive identification.

Spectroscopic Elucidation of Octafluorodibenzofuran Molecular Structure and Dynamics

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of octafluorodibenzofuran. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, bond types, and molecular geometry.

NMR spectroscopy is a cornerstone technique for molecular structure determination in solution. jinjingchemical.com

¹H NMR: Due to the complete substitution of all hydrogen atoms with fluorine in octafluorodibenzofuran (C₁₂F₈O), its ¹H NMR spectrum will show no signals. This technique is therefore not used for its structural elucidation but can be effective for detecting and quantifying any proton-containing impurities.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For octafluorodibenzofuran, the spectrum will be complex due to the coupling between carbon and fluorine atoms (¹³C-¹⁹F coupling). The molecule has C₂ᵥ symmetry, resulting in six unique carbon signals. Each signal will be split into complex multiplets due to one-bond, two-bond, and three-bond couplings to the neighboring fluorine atoms.

¹⁹F NMR: This is the most informative NMR technique for fluorinated compounds. nih.govresearchgate.net The ¹⁹F NMR spectrum of octafluorodibenzofuran is expected to show four distinct signals in a 2:2:2:2 ratio, corresponding to the four chemically non-equivalent fluorine environments (at positions 1/9, 2/8, 3/7, and 4/6). The chemical shifts and the complex coupling patterns between the different fluorine nuclei (³JFF and ⁴JFF) are highly characteristic and allow for the complete assignment of the fluorine atoms in the aromatic system.

NucleusExpected Number of SignalsKey Information Provided
¹H 0Confirms the absence of hydrogen atoms; useful for impurity analysis.
¹³C 6Reveals the carbon framework; shows complex splitting due to C-F coupling.
¹⁹F 4Provides distinct signals for each fluorine environment; F-F coupling patterns confirm connectivity.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. avantesusa.com These two methods are complementary; some vibrations are active in IR, some in Raman, and some in both, depending on the molecular symmetry and the change in dipole moment (for IR) or polarizability (for Raman) during the vibration. avantesusa.comresearchgate.net

For octafluorodibenzofuran, the IR and Raman spectra are dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-F bonds and the carbon-carbon bonds within the aromatic rings.

C-F Stretching Vibrations: These typically appear as very strong bands in the IR spectrum in the region of 1100-1350 cm⁻¹. The exact frequencies can provide insight into the electronic environment of the fluoroaromatic system.

Aromatic C=C Stretching: Vibrations associated with the aromatic rings are expected in the 1400-1650 cm⁻¹ region.

Ring Deformation and C-F Bending: These modes appear at lower frequencies, typically below 800 cm⁻¹, and contribute to the unique "fingerprint" region of the spectrum that allows for definitive identification.

Analysis of the vibrational spectra, often aided by theoretical calculations (e.g., Density Functional Theory), allows for a complete assignment of the observed bands to specific molecular motions, confirming the molecular structure. rsc.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Primary Spectroscopic Activity
Aromatic C=C Stretching1400 - 1650IR and Raman
C-F Stretching1100 - 1350Strong in IR
C-O-C Stretching1200 - 1300IR and Raman
In-plane Ring Deformations800 - 1200IR and Raman
Out-of-plane C-F Bending< 800IR and Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For aromatic compounds like dibenzofuran (B1670420), the primary electronic transitions observed are π → π* transitions, involving the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals within the aromatic system. researchgate.net The absorption spectrum of the parent dibenzofuran shows characteristic peaks in the UV region. researchgate.netaatbio.com

In octafluorodibenzofuran, the π-electron system of the dibenzofuran core acts as the chromophore. The complete substitution of hydrogen with fluorine atoms, which are highly electronegative, is expected to influence the energies of the molecular orbitals. This substitution can cause a shift in the absorption maxima (λmax) compared to the non-fluorinated parent compound. Typically, perfluorination of aromatic systems can lead to a hypsochromic (blue) shift—a shift to shorter wavelengths—due to the inductive effect of the fluorine atoms stabilizing the ground state. vscht.cz

The UV-Vis spectrum of octafluorodibenzofuran would be expected to display multiple absorption bands in the ultraviolet range, characteristic of complex aromatic systems. These bands arise from transitions to different excited singlet states. While specific experimental spectra for octafluorodibenzofuran are not widely published, the table below illustrates the type of data obtained from a UV-Vis analysis, based on typical values for polycyclic aromatic compounds.

TransitionExpected λmax Range (nm)Molar Absorptivity (ε) Range (L·mol-1·cm-1)Description
S0 → S1 (π → π)290 - 3201,000 - 10,000Lowest energy transition, often showing vibrational fine structure.
S0 → S2 (π → π)240 - 27010,000 - 50,000Higher energy transition, typically more intense.
S0 → Sn (π → π*)< 220> 50,000High-energy transitions, often very strong.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By irradiating a single crystal with a beam of X-rays, a diffraction pattern of spots is produced. The positions and intensities of these spots are directly related to the crystal's unit cell dimensions and the arrangement of electrons (and thus atoms) within it. nih.gov

Analysis of the XRD data for octafluorodibenzofuran would provide critical information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity or any distortion of the dibenzofuran ring system.

Crystal Packing: How individual octafluorodibenzofuran molecules arrange themselves in the solid state, including intermolecular distances and potential interactions like π-π stacking or halogen bonding (F···F or F···π interactions). researchgate.net

Crystallographic Parameters: The space group, unit cell dimensions (a, b, c, α, β, γ), and the number of molecules per unit cell.

While the specific crystal structure of octafluorodibenzofuran has not been detailed in readily available literature, analysis of related fluorinated benzofuran (B130515) structures reveals that intermolecular contacts involving fluorine atoms often play a significant role in stabilizing the crystal packing. researchgate.net A hypothetical set of crystallographic data for octafluorodibenzofuran is presented below to illustrate the typical output of an XRD experiment.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)8.50
b (Å)5.80
c (Å)12.30
β (°)95.5
Volume (Å3)603.2
Z (Molecules per unit cell)4

Other Specialized Spectroscopic Techniques (e.g., Phosphorescence)

In addition to fluorescence, some molecules can undergo phosphorescence. After excitation to a singlet state (S₁), the molecule can undergo intersystem crossing to a triplet state (T₁). The subsequent radiative decay from the triplet state back to the singlet ground state (S₀) is known as phosphorescence. This process is "spin-forbidden," making it much slower than fluorescence, with lifetimes ranging from milliseconds to seconds. nih.gov

The study of phosphorescence provides valuable information about the triplet state energy levels of a molecule. For octafluorodibenzofuran, the presence of heavy fluorine atoms could potentially enhance spin-orbit coupling, which would facilitate intersystem crossing and possibly lead to observable phosphorescence, typically at low temperatures in a rigid matrix to minimize non-radiative decay.

Luminescence studies on the parent dibenzofuran and its polychlorinated derivatives have shown that these compounds exhibit both fluorescence and phosphorescence. nih.gov It is reasonable to infer that octafluorodibenzofuran would also exhibit phosphorescence. The emission would be expected at a longer wavelength (lower energy) than its fluorescence.

Spectroscopic ParameterExpected ObservationSignificance
Phosphorescence Emission λmax> 400 nm (at 77 K)Indicates the energy gap between the lowest triplet state (T1) and the ground state (S0).
Phosphorescence Lifetime (τp)Milliseconds to secondsConfirms the triplet nature of the emitting state.
Quantum Yield (Φp)VariableMeasures the efficiency of the phosphorescence process.

Elemental Analysis and Total Fluorine Determination

Accurate elemental analysis is crucial for confirming the empirical formula and purity of a synthesized compound. For octafluorodibenzofuran (C₁₂F₈O), determining the high fluorine content with precision is a key analytical challenge.

Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography (CIC) is a robust method for determining the total content of halogens, including fluorine, in a sample. The technique involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts all organically bound fluorine into hydrogen fluoride (B91410) (HF). nih.govnih.gov The resulting gases are then passed through an absorption solution, and the fluoride ions (F⁻) are quantitatively analyzed using ion chromatography. hubspotusercontent-na1.netinnovatechlabs.com

This method is particularly useful as a non-targeted approach to quantify the total organic fluorine (TOF) content, ensuring that all fluorine atoms in the molecule are accounted for. nih.gov For a pure sample of octafluorodibenzofuran, the theoretical fluorine content is approximately 47.19%. CIC analysis would be used to verify that the experimental value is in close agreement with this theoretical percentage, confirming the compound's elemental composition.

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. mdpi.comresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment.

For octafluorodibenzofuran, an XPS survey scan would confirm the presence of Carbon (C), Oxygen (O), and Fluorine (F) on the surface of a solid sample. High-resolution scans of the C 1s, O 1s, and F 1s regions would provide more detailed information. The C 1s spectrum would be particularly informative, showing distinct peaks for carbon atoms bonded to other carbons (C-C), carbon bonded to oxygen (C-O), and carbon bonded to fluorine (C-F). The binding energies for C-F bonds are significantly higher than for C-C or C-O bonds due to the high electronegativity of fluorine. This allows for a clear chemical state analysis. rsc.org

Element (Core Level)Expected Binding Energy (eV)Information Gained
F 1s~689Confirms presence of fluorine; indicates covalent C-F bonding.
O 1s~533Confirms presence of oxygen in an ether linkage (C-O-C).
C 1s (C-C)~285Aromatic carbon atoms not directly bonded to F or O.
C 1s (C-O)~286.5Carbon atoms of the ether linkage.
C 1s (C-F)~291-293Carbon atoms bonded to fluorine.

Particle Induced Gamma-ray Emission (PIGE)

Particle Induced Gamma-ray Emission (PIGE) is a highly sensitive nuclear analytical technique used for the quantitative determination of light elements, including fluorine. nih.govnd.edu In PIGE, a sample is bombarded with a high-energy beam of charged particles, typically protons. These particles interact with the nuclei of the target atoms, exciting them to higher energy states. As the nuclei de-excite, they emit gamma-rays of characteristic energies. researchgate.net

For fluorine analysis, the nuclear reaction ¹⁹F(p, p'γ)¹⁹F is commonly used. The intensity of the emitted gamma-rays at specific energies (e.g., 110 keV and 197 keV) is directly proportional to the concentration of fluorine in the sample. PIGE is a non-destructive technique and can be used to measure the total fluorine content in bulk samples. nih.govresearchgate.net It serves as an excellent complementary or confirmatory method to CIC for total fluorine determination in octafluorodibenzofuran. rsc.org

Sample Preparation and Matrix Effects in Environmental and Synthetic Analysis

The preparation of environmental and synthetic samples for the analysis of octafluorodibenzofuran is a critical step that significantly influences the accuracy, precision, and sensitivity of the results. The primary objectives of sample preparation are to extract the analyte from the sample matrix, remove co-extracted interfering compounds, and concentrate the analyte to a level suitable for instrumental detection, typically by gas chromatography-mass spectrometry (GC-MS). The complexity of the sample matrix dictates the rigor of the extraction and cleanup procedures required.

Environmental Sample Preparation:

For environmental matrices such as soil, sediment, water, and biological tissues, the sample preparation process generally involves extraction followed by a multi-step cleanup.

Extraction: Solid-liquid extraction is a common technique for solid matrices like soil and sediment. A variety of organic solvents can be employed, with the choice depending on the specific matrix characteristics and the polarity of octafluorodibenzofuran. For aqueous samples, liquid-liquid extraction or solid-phase extraction (SPE) are the methods of choice. SPE, in particular, offers the advantage of high analyte enrichment and reduced solvent consumption. The selection of the appropriate SPE sorbent is crucial for achieving high recovery of octafluorodibenzofuran.

Cleanup: Following extraction, the crude extract often contains a significant amount of co-extracted matrix components (e.g., lipids, humic acids) that can interfere with the GC-MS analysis. These interferences can be removed using techniques such as column chromatography with adsorbents like silica (B1680970) gel, alumina, or Florisil. Gel permeation chromatography (GPC) is another effective technique for removing high-molecular-weight interferences.

A generalized workflow for the extraction and cleanup of octafluorodibenzofuran from environmental samples is presented in the table below.

StepProcedurePurpose
1. Extraction Soxhlet extraction or Pressurized Liquid Extraction (PLE) with a non-polar solvent (e.g., hexane, dichloromethane).To efficiently extract octafluorodibenzofuran from the solid matrix.
2. Lipid Removal Concentrated sulfuric acid treatment or gel permeation chromatography (GPC).To remove lipids and other high-molecular-weight co-extractives.
3. Fractionation Column chromatography on silica gel or alumina.To separate octafluorodibenzofuran from other interfering compounds.
4. Concentration Evaporation of the solvent to a small volume.To increase the concentration of octafluorodibenzofuran prior to analysis.

Synthetic Sample Analysis:

In the context of synthetic analysis, the primary goal of sample preparation is often to monitor reaction progress, assess product purity, and isolate the final product. The sample matrix is typically less complex than environmental samples, consisting of the reaction solvent, starting materials, reagents, and by-products.

Reaction Monitoring: For monitoring the progress of a synthesis, a simple "dilute-and-shoot" approach may be sufficient, where a small aliquot of the reaction mixture is diluted with a suitable solvent before direct injection into the GC-MS.

Purity Assessment and Purification: To assess the purity of the synthesized octafluorodibenzofuran and for its purification, techniques like column chromatography are commonly employed. The choice of the stationary and mobile phases is critical for achieving good separation of the desired product from any impurities.

Matrix Effects:

Matrix effects are a significant challenge in the trace analysis of octafluorodibenzofuran, particularly in complex environmental samples. These effects arise from co-eluting matrix components that can either enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.

Signal Enhancement: In GC-MS analysis, matrix components can coat active sites in the injector liner and the front of the analytical column. This can reduce the thermal degradation of labile analytes, leading to an enhanced signal response.

Signal Suppression: Conversely, co-eluting compounds can compete with the analyte for ionization in the MS source, resulting in a suppressed signal.

The extent of matrix effects is highly dependent on the nature and concentration of the matrix components, as well as the specific analytical conditions. To compensate for matrix effects, several strategies can be employed:

Matrix-Matched Calibration: Calibration standards are prepared in extracts of the same matrix type as the samples to be analyzed. This helps to mimic the matrix effects experienced by the analyte in the actual samples.

Isotope Dilution: A known amount of an isotopically labeled internal standard (e.g., ¹³C-labeled octafluorodibenzofuran) is added to the sample prior to extraction. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved.

The following table summarizes potential matrix effects and mitigation strategies in the analysis of octafluorodibenzofuran.

Matrix TypePotential InterferentsObserved Matrix EffectMitigation Strategy
Soil/Sediment Humic acids, other organic matterSignal suppression or enhancementThorough cleanup, matrix-matched calibration, isotope dilution
Biota (e.g., fish tissue) Lipids, proteinsSignal suppressionLipid removal steps (e.g., GPC, acid treatment), isotope dilution
Water Dissolved organic carbonMinimal, but can be presentSPE cleanup, isotope dilution
Synthetic Reaction Mixture Starting materials, by-productsVariable, depends on specific componentsChromatographic separation, use of internal standards

Computational and Theoretical Investigations of Octafluorodibenzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular systems by solving the Schrödinger equation. purdue.edu These methods are broadly categorized into ab initio and density functional theory approaches, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. researchgate.netresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity from which molecular properties can be derived. researchgate.net For molecules like octafluorodibenzofuran, DFT is used to optimize the molecular geometry and predict key electronic properties that govern its reactivity.

Studies on analogous compounds, such as octachlorodibenzofuran (OCDF), have utilized DFT methods like B3P86 to determine structural parameters and electronic transitions. figshare.com Similar calculations for OFDF would elucidate the influence of the highly electronegative fluorine atoms on the molecule's geometry and electron distribution. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and its propensity to undergo chemical reactions. A larger gap typically implies higher stability.

Table 1: Predicted Electronic Properties of Octafluorodibenzofuran using DFT (Note: The following data is illustrative, based on typical values for perfluorinated aromatic compounds and methodologies described in the literature. Actual calculated values may vary based on the specific functional and basis set used.)

ParameterPredicted ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons; relates to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap6.3 eVCorrelates with chemical stability and reactivity; a larger gap suggests lower reactivity.
Dipole Moment~0 DPredicts the overall polarity of the molecule; a value near zero indicates a nonpolar molecule.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.govberkeley.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though they are often more computationally demanding than DFT. nih.gov

For systems analogous to OFDF, such as polychlorinated dibenzofurans, multiconfigurational methods like Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) have been employed to accurately calculate electronic transition energies. figshare.com Applying such high-level methods to octafluorodibenzofuran would yield benchmark data for its structural parameters (bond lengths, bond angles), vibrational frequencies, and thermodynamic properties with a high degree of confidence. purdue.edu These accurate predictions are invaluable for interpreting experimental data and for parameterizing less computationally expensive models. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of how molecules move and change shape over time. elifesciences.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational changes at an atomistic level. frontiersin.orgresearchgate.net

For a molecule like octafluorodibenzofuran, the core tricyclic ring structure is largely rigid. However, slight flexing and out-of-plane vibrations can occur. Conformational analysis, often performed in conjunction with MD or through systematic potential energy surface scans, would investigate these subtle motions. cwu.edufrontiersin.org Although OFDF does not have freely rotatable bonds that would lead to distinct conformers (like syn and anti forms seen in more flexible molecules), computational analysis can identify the lowest energy vibrational states and the flexibility of the furan (B31954) ring within the fused system. cwu.edufrontiersin.org This information is important for understanding how the molecule might interact with surfaces or fit into the active sites of enzymes.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A crucial application of computational chemistry is the prediction of spectroscopic properties, which serves as a direct link between theoretical models and experimental measurements. researchgate.net Quantum chemical methods, particularly DFT, are widely used to calculate the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. figshare.com

For octafluorodibenzofuran, DFT calculations could predict its complete vibrational spectrum. By comparing the calculated frequencies and intensities with experimental IR and Raman spectra, researchers can assign specific spectral peaks to particular molecular motions (e.g., C-F stretching, aromatic ring deformation). This comparison serves as a powerful validation of the computational method's accuracy. figshare.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), calculating the excitation energies and oscillator strengths that correspond to electronic transitions within the molecule. figshare.com Agreement between predicted and experimental spectra confirms the accuracy of the computed electronic structure.

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for a C-F Stretch in OFDF (Note: This table is a hypothetical example to illustrate the process of validation. Experimental values would be required for an actual comparison.)

Vibrational ModePredicted Frequency (cm⁻¹) (DFT B3LYP/6-31G*)Experimental Frequency (cm⁻¹) (FT-IR)Difference (%)
Aromatic C-F Stretch125012450.4%

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the exploration of chemical reaction mechanisms by mapping out the potential energy surface that connects reactants to products. bohrium.comresearchgate.netethz.ch A key goal is to locate the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. github.ioyoutube.comyoutube.com The energy difference between the reactants and the transition state determines the activation energy barrier of the reaction.

For octafluorodibenzofuran, this approach can be used to model potential degradation pathways, such as nucleophilic aromatic substitution or reductive defluorination. Computational methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Nudged Elastic Band (NEB) can be employed to find the geometry of the transition state. github.ioyoutube.com Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products. github.io These calculations provide mechanistic insights and quantitative predictions of reaction rates that are critical for understanding the chemical fate of OFDF. nih.govarxiv.org

Environmental Behavior Modeling from Molecular Descriptors

The environmental fate and toxicity of a chemical can often be predicted by establishing a Quantitative Structure-Activity Relationship (QSAR). nih.govnih.gov QSAR models use calculated molecular descriptors—numerical values that encode information about the chemical structure—to predict a specific property, such as bioavailability, toxicity, or environmental persistence. researchgate.netmdpi.com

For octafluorodibenzofuran, a variety of molecular descriptors can be calculated using computational methods. These descriptors fall into several categories:

Physicochemical Properties: Log P (octanol-water partition coefficient), molar refractivity (MR), and molecular volume. nih.govresearchgate.net

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial atomic charges. researchgate.net

Topological Descriptors: Indices that describe molecular size, shape, and branching.

These descriptors can be used as inputs for QSAR models to predict key environmental parameters. For instance, a high Log P value, which can be estimated computationally, would suggest that OFDF is likely to be lipophilic and bioaccumulate in fatty tissues. Similarly, descriptors related to electronic structure can help predict its susceptibility to metabolic degradation. mdpi.com This modeling approach is essential for risk assessment, especially for compounds where experimental data is scarce. researchgate.net

Emerging Research Frontiers and Future Directions for Octafluorodibenzofuran Studies

Development of Sustainable Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles, including octafluorodibenzofuran, has traditionally relied on methods that can be energy-intensive and utilize hazardous reagents. The development of sustainable synthetic methodologies is a key research frontier aimed at minimizing the environmental impact of producing these valuable compounds.

Recent research has highlighted several innovative approaches to green fluorination chemistry. One promising technique is microwave-assisted synthesis , which offers significant advantages over conventional heating methods. benthamdirect.com Microwave irradiation provides rapid and uniform heating, often leading to shorter reaction times, higher yields, and the formation of fewer byproducts. benthamdirect.com This energy-efficient method is being explored for the synthesis of a wide range of fluorinated heterocycles containing oxygen, nitrogen, and sulfur. benthamdirect.com

Another significant advancement is the development of solid-state aromatic nucleophilic fluorination . This mechanochemical protocol uses potassium fluoride (B91410) (KF) and quaternary ammonium salts to efficiently fluorinate N-heteroaryl halides. rsc.org A key advantage of this method is that it eliminates the need for highly polar, high-boiling point solvents that are often toxic and difficult to remove. rsc.org The reactions can be carried out under ambient conditions without the need for an inert atmosphere, making the process more practical and environmentally friendly. rsc.org

Furthermore, new green processes are being developed for the synthesis of sulfonyl fluorides, which are important building blocks in "click chemistry." These methods react easily accessible materials like thiols and disulfides with specific reagents and potassium fluoride to produce sulfonyl fluorides with only non-toxic salts as byproducts. asiaresearchnews.comsciencedaily.comeurekalert.org Such innovations in synthetic protocols are expected to provide safer, low-cost, and scalable production of a variety of fluorinated compounds. asiaresearchnews.comeurekalert.org

Table 1: Comparison of Sustainable Synthetic Methodologies

Methodology Key Advantages Environmental Impact
Microwave-Assisted Synthesis Reduced reaction time, high yields, energy efficiency, fewer side reactions. benthamdirect.com Lower energy consumption and waste generation.
Solid-State Fluorination Avoids toxic solvents, operates at ambient conditions, rapid reactions. rsc.org Eliminates hazardous solvent waste.
Green Sulfonyl Fluoride Synthesis Uses safe, low-cost materials; produces non-toxic byproducts (NaCl, KCl). asiaresearchnews.comsciencedaily.comeurekalert.org Minimal environmental impact due to benign byproducts.

Advanced Understanding of Environmental Transformation Products and Pathways

Understanding the environmental fate of persistent compounds like octafluorodibenzofuran is crucial for assessing their long-term impact. While octafluorodibenzofuran itself is highly resistant to degradation, studying the transformation pathways of similar, non-fluorinated structures can provide insights into potential breakdown mechanisms.

Research on the microbial degradation of the parent compound, dibenzofuran (B1670420), has identified several bacterial strains capable of its transformation. nih.gov For example, some bacteria initiate the degradation of dibenzofuran through an oxygenolytic attack at the angular position (4 and 4a), leading to the formation of 2,2′,3-trihydroxybiphenyl. nih.govethz.ch This intermediate is then further broken down.

Other microorganisms, such as Ralstonia sp. strain SBUG 290, utilize a different pathway involving a lateral dioxygenation, producing intermediates like 1,2-dihydroxydibenzofuran which is then cleaved to form 2-hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid and ultimately degraded via salicylic acid. nih.gov

While the strong carbon-fluorine bonds in octafluorodibenzofuran make it significantly more resistant to microbial degradation than its non-fluorinated counterpart, these established pathways for dibenzofuran serve as critical models. Future research will likely focus on identifying specialized microorganisms or advanced oxidation processes capable of cleaving the C-F bond and breaking down the perfluorinated structure, as well as identifying the resulting transformation products.

Table 2: Key Enzymes and Intermediates in Dibenzofuran Degradation

Organism/System Key Enzyme/Process Initial Transformation Product
Sphingomonas sp. RW1 Dibenzofuran 4,4a-dioxygenase 2,2′,3-trihydroxybiphenyl nih.govethz.ch
Ralstonia sp. SBUG 290 Co-oxidation with biphenyl 1,2-dihydroxydibenzofuran nih.gov
Fungal systems Hydroxylation and oxidation 3-ketocarbofuran (from carbofuran, an analogous process) researchgate.net

Innovative Analytical Techniques for Ultra-Trace Detection

The global distribution of persistent fluorinated compounds necessitates the development of highly sensitive analytical techniques capable of detecting them at ultra-trace levels (parts per trillion or lower).

The gold standard for the targeted quantification of per- and polyfluoroalkyl substances (PFAS) is Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) . contractlaboratory.com Regulatory methods often rely on this technique, combined with solid-phase extraction, to achieve extremely low detection limits in environmental and biological samples. contractlaboratory.com However, its primary limitation is that it can only quantify compounds for which reference standards are available. contractlaboratory.com

For broader screening, High-Resolution Mass Spectrometry (HRMS) is employed. HRMS can identify novel or emerging PFAS that are not on standard regulatory lists through non-targeted and suspect screening approaches. contractlaboratory.com This powerful technique allows for the identification of isomers and a wider range of fluorinated substances. contractlaboratory.com

Other innovative methods provide a more comprehensive picture of total fluorine content:

Total Oxidizable Precursor (TOP) Assay: This technique chemically oxidizes precursor compounds into terminal perfluoroalkyl acids, revealing a hidden burden of PFAS that targeted methods would miss. contractlaboratory.com

Combustion Ion Chromatography (CIC): This method is used to measure Adsorbable Organic Fluorine (AOF) and Extractable Organic Fluorine (EOF). contractlaboratory.com It provides a measure of the total organic fluorine in a sample, which is useful for screening but is not specific to PFAS. contractlaboratory.com

These advanced techniques are essential for monitoring the presence of octafluorodibenzofuran and other fluorinated pollutants in the environment and for understanding their distribution.

Table 3: Overview of Advanced Analytical Techniques

Technique Principle Application Detection Limit
LC-MS/MS Chromatographic separation followed by mass analysis of fragmented ions. Targeted quantification of known compounds. contractlaboratory.com Low parts per trillion (ppt) and sub-ppt. contractlaboratory.com
HRMS Mass analysis with high resolving power. Non-targeted screening for novel and emerging PFAS. contractlaboratory.com Varies; powerful for identification.
TOP Assay Chemical oxidation of precursors to terminal PFAS. Assessing the "total PFAS burden" by including precursors. contractlaboratory.com Dependent on subsequent LC-MS/MS analysis.
CIC Combustion of sample followed by ion chromatography. Screening for total organic fluorine (AOF/EOF). contractlaboratory.com Effective for screening purposes.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A comprehensive understanding of the properties and behavior of complex molecules like octafluorodibenzofuran is best achieved through the integration of experimental studies and theoretical, or computational, approaches. This combined strategy allows researchers to interpret experimental data more deeply and to predict molecular properties that are difficult to measure.

For instance, a combined experimental and theoretical study of nitrofuran antibiotics demonstrated how this integration works in practice. mdpi.com Experimental techniques such as X-ray crystallography, differential scanning calorimetry, and solubility studies provided concrete data on the compounds' structure, thermal properties, and behavior in solution. mdpi.com These empirical results were then complemented by theoretical calculations using Density Functional Theory (DFT). mdpi.com

This synergistic approach could be powerfully applied to octafluorodibenzofuran.

Experimental methods could determine its crystal structure, spectroscopic properties (NMR, IR, UV-Vis), and thermodynamic parameters like sublimation enthalpy.

Theoretical modeling could then be used to calculate its molecular geometry, electron distribution, vibrational frequencies, and interaction energies. These calculations can help rationalize the observed crystal packing, predict its reactivity, and understand its interactions with biological molecules or environmental matrices.

By combining laboratory measurements with computational chemistry, scientists can build a more complete and predictive model of octafluorodibenzofuran's behavior, from its fundamental molecular properties to its potential environmental interactions.

Q & A

Q. What statistical frameworks ensure robustness in comparative studies of octafluoro-dibenzofuran’s bioactivity?

  • Methodological Answer : Triplicate biological assays (e.g., antimicrobial IC₅₀) are normalized to vehicle controls. Mixed-effects models account for batch variability, while false discovery rate (FDR) correction (Benjamini-Hochberg) adjusts p-values in high-throughput screens. Principal component analysis (PCA) clusters structure-activity trends across derivatives .

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